molecular formula C6H6F2N2O2 B2818857 2,2-Difluoroethyl 1H-imidazole-1-carboxylate CAS No. 1980034-77-2

2,2-Difluoroethyl 1H-imidazole-1-carboxylate

Cat. No.: B2818857
CAS No.: 1980034-77-2
M. Wt: 176.123
InChI Key: LDSBPOFJBICNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoroethyl 1H-imidazole-1-carboxylate is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluoroethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole with difluoroethanol under specific conditions. The reaction can be carried out using a dehydrating agent to facilitate the formation of the ester bond. Common reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to promote esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoroethyl 1H-imidazole-1-carboxylate has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs with improved pharmacokinetic properties.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 1H-imidazole-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, contributing to its efficacy.

Comparison with Similar Compounds

2,2-Difluoroethyl 1H-imidazole-1-carboxylate is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:

  • Ethyl 1H-imidazole-1-carboxylate: Lacks fluorine atoms, resulting in different reactivity and biological activity.

  • 2,2-Dichloroethyl 1H-imidazole-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

2,2-difluoroethyl imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBPOFJBICNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.